2-BROMO-4-FLUORO-1,3-BENZOXAZOLE
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Overview
Description
2-BROMO-4-FLUORO-1,3-BENZOXAZOLE is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
2-Bromo-4-fluoro-1,3-benzoxazole, a member of the heteroarenes, has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . The compound has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Biochemical Pathways
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The motif exhibits a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . The synthesis of benzoxazole involves different pathways . The presence of electron-withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi, and A. niger .
Result of Action
The results of antifungal activity indicated that certain compounds were most potent against A. niger and C. albicans . The other derivatives showed average to poor antimicrobial activity against all seven species . In terms of anticancer activity, certain compounds had the best activity in comparison to 5-fluorouracil .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous H2O2, ethanol, TTIP (titanium tetraisopropoxide), and the catalyst MTAMO (mesoporous titania–alumina mixed oxide) at 50 °C gives 2-substituted benzoxazole
Preparation Methods
The synthesis of 2-BROMO-4-FLUORO-1,3-BENZOXAZOLE typically involves the reaction of 2-aminophenol with bromine and fluorine-containing reagents. One common method is the cyclization of 2-aminophenol with 2-bromo-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of nanocatalysts and ionic liquid catalysts has been reported to improve the efficiency of benzoxazole synthesis .
Chemical Reactions Analysis
2-BROMO-4-FLUORO-1,3-BENZOXAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzoxazoles .
Scientific Research Applications
2-BROMO-4-FLUORO-1,3-BENZOXAZOLE has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
2-BROMO-4-FLUORO-1,3-BENZOXAZOLE can be compared with other benzoxazole derivatives, such as:
2-BROMO-1,3-BENZOXAZOLE: Lacks the fluorine atom, resulting in different chemical reactivity and biological properties.
4-FLUORO-1,3-BENZOXAZOLE: Lacks the bromine atom, which affects its ability to participate in substitution reactions.
2-CHLORO-4-FLUORO-1,3-BENZOXAZOLE: Contains a chlorine atom instead of bromine, leading to different reactivity and biological activity.
The presence of both bromine and fluorine atoms in this compound makes it unique in terms of its chemical and biological properties, offering a broader range of applications in scientific research .
Properties
IUPAC Name |
2-bromo-4-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMSAFFWGTYFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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